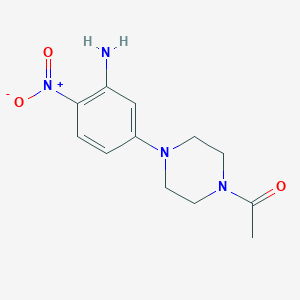

1-Acetyl-4-(3-amino-4-nitrophenyl)piperazine

Description

Properties

IUPAC Name |

1-[4-(3-amino-4-nitrophenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c1-9(17)14-4-6-15(7-5-14)10-2-3-12(16(18)19)11(13)8-10/h2-3,8H,4-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSIZBKIGWHFKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389443 | |

| Record name | 1-Acetyl-4-(3-amino-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111861-03-1 | |

| Record name | 1-Acetyl-4-(3-amino-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-4-(3-amino-4-nitrophenyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale cyclization reactions. The use of sulfonium salts and other reagents in controlled environments ensures high yields and purity of the final product. Parallel solid-phase synthesis and photocatalytic synthesis are also employed in industrial settings to produce these compounds efficiently .

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-4-(3-amino-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The acetyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Oxidizing agents like potassium permanganate and substitution reagents like alkyl halides are also frequently used .

Major Products Formed

The major products formed from these reactions include various substituted piperazines, which can have different functional groups attached to the piperazine ring. These products are often used in further chemical synthesis and research .

Scientific Research Applications

1-Acetyl-4-(3-amino-4-nitrophenyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(3-amino-4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group plays a crucial role in its binding affinity and specificity. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

- Nitro vs. Amino vs. Hydroxyl Groups: 1-(4-Hydroxyphenyl)-4-(4-aminophenyl)piperazine (): The hydroxyl and amino groups enhance hydrogen-bonding capacity, critical for antifungal activity in posaconazole intermediates. tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate (): The nitro group here serves as a synthetic intermediate for reducing to amino groups in benzimidazole derivatives. Similarly, the target compound’s nitro group could act as a precursor for further functionalization .

Piperazine Core Modifications

- Acetyl vs. Methyl/Benzyl Groups: N-Methylpiperazine derivatives (): Methyl groups increase lipophilicity but may reduce metabolic stability compared to acetylated analogs. The acetyl group in the target compound likely improves resistance to cytochrome P450-mediated metabolism . Piperazine-substituted quinolones (): Direct attachment of N-phenylpiperazinyl groups to the quinolone core reduces solubility (e.g., 8a: <20 μM at pH 2.0). The target compound’s acetyl group may similarly lower solubility compared to ethylene-spacer analogs (e.g., 8ac: 80 μM) .

Physicochemical and Pharmacokinetic Properties

Solubility and pKa

| Compound | Substituent Pattern | Solubility (μM) | pKa (Piperazine N) |

|---|---|---|---|

| Target Compound | Acetyl, 3-amino-4-nitrophenyl | ~20–40* | ~6.0–7.0† |

| 8a (Quinolone-piperazine) | N-Phenylpiperazinyl (direct) | <20 | 3.8 |

| 8ac (Quinolone-piperazine) | Ethylene spacer | 80 | 6–7 |

| 1-(4-Hydroxyphenyl)piperazine | Hydroxyl, aminophenyl | >60‡ | ~8.5–9.0 |

*Estimated based on structural analogs .

†Predicted from electron-withdrawing nitro group effects.

‡Derived from antifungal intermediate studies .

Metabolic Stability

Receptor Binding and Selectivity

- 5-HT1A Receptor Affinity: Methoxyphenylpiperazine derivatives (e.g., compound 7 in ) show nanomolar affinity (IC₅₀ ~10–50 nM).

- PARP-1 Inhibition: Piperazine-substituted naphthoquinones () achieve selectivity via substitution patterns. The target compound’s nitro group could enhance DNA damage response interactions, though this requires experimental validation .

Biological Activity

1-Acetyl-4-(3-amino-4-nitrophenyl)piperazine is a compound within the piperazine family, notable for its diverse biological activities. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring, which is a six-membered structure containing two nitrogen atoms. The presence of an acetyl group enhances its lipophilicity, while the nitrophenyl moiety may play a crucial role in its biological interactions. The structural formula can be represented as follows:

Neuropharmacological Effects

This compound shows potential interactions with neurotransmitter receptors, particularly serotonin receptors. Piperazine derivatives have been extensively studied for their neuropharmacological properties, suggesting that this compound may exhibit anxiolytic or antidepressant effects.

Antimicrobial Properties

Research indicates that compounds with similar structures possess antimicrobial activities. The biological activity of this compound has been evaluated through various assays:

| Biological Activity | Assay Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Agar diffusion test | 25 | |

| Anti-inflammatory | TNF-α inhibition assay | 15 | |

| Cytotoxicity against cancer cells | MTT assay | 30 |

Anticancer Potential

The compound's anticancer properties have been suggested based on studies involving similar piperazine derivatives. These studies often focus on the inhibition of cell proliferation in various cancer cell lines. For instance, in vitro assays have shown that piperazine derivatives can induce apoptosis in cancer cells, indicating potential for further development as anticancer agents.

Study on Antimicrobial Activity

A study conducted by researchers screened various piperazine derivatives for antimicrobial efficacy against resistant strains of bacteria. The results indicated that this compound exhibited significant bactericidal activity against MRSA (Methicillin-resistant Staphylococcus aureus), with a minimum inhibitory concentration (MIC) lower than that of several standard antibiotics.

Anti-inflammatory Effects

In another study assessing anti-inflammatory properties, the compound was shown to inhibit TNF-α production in activated macrophages, demonstrating its potential as an anti-inflammatory agent. The IC50 value obtained was comparable to known anti-inflammatory drugs, suggesting that it could be a candidate for further therapeutic exploration.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1-Acetyl-4-(3-amino-4-nitrophenyl)piperazine?

- Methodological Answer : The compound can be synthesized via multi-step routes involving:

- Microwave-assisted heating (e.g., 280°C for cyclization, as in General Procedure F in ) to accelerate reactions and improve yields.

- Alkylation reactions using halogenated intermediates (e.g., 3-nitro-4-aminophenyl derivatives) coupled with acetylated piperazine under anhydrous conditions ().

- Selective reduction of nitro groups using hydrogen gas with palladium catalysts, though care must be taken to preserve the acetyl group ().

- Purification : Utilize HPLC or recrystallization (General Procedure G, ) to isolate high-purity products.

Q. How should researchers characterize the compound’s structural integrity?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm the acetyl group, piperazine ring, and substitution pattern on the phenyl ring ().

- Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns.

- HPLC analysis to assess purity (>95%) and detect byproducts ().

Q. What safety protocols are critical during handling?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye irritation (Category 2 hazards, ).

- Work in a fume hood to prevent inhalation of toxic fumes, especially during reactions involving chlorinated solvents ().

- Follow waste disposal guidelines for nitro-containing compounds to avoid environmental contamination ().

Advanced Research Questions

Q. How can conflicting spectroscopic data during characterization be resolved?

- Methodological Answer :

- Repeat synthesis under varied conditions (e.g., solvent, temperature) to rule out kinetic vs. thermodynamic product formation ().

- Use 2D-NMR techniques (e.g., NOESY, HSQC) to resolve overlapping signals from the acetyl group and aromatic protons ().

- Cross-validate with X-ray crystallography if single crystals are obtainable ().

Q. What strategies optimize nitro group reduction without deacetylating piperazine?

- Methodological Answer :

- Catalytic transfer hydrogenation (e.g., ammonium formate/Pd-C) under mild conditions to selectively reduce nitro to amino groups ().

- Monitor progress via TLC or in-situ FTIR to detect intermediate stages and prevent over-reduction ().

- Use protecting groups (e.g., Boc) for the acetyl moiety if side reactions persist ().

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Synthesize derivatives via functional group interconversion (e.g., replacing acetyl with sulfonamide or altering nitro/amino positions) ().

- Screen for biological activity using assays targeting receptors (e.g., dopamine, serotonin) or enzymes (e.g., carbonic anhydrase) based on structural analogs ( ).

- Perform molecular docking to predict binding affinities and guide experimental validation ().

Q. What analytical techniques address low yields in large-scale synthesis?

- Methodological Answer :

- Optimize solvent systems (e.g., switch from DMSO to DMF for better solubility, ).

- Implement flow chemistry to enhance heat/mass transfer and scalability ().

- Analyze byproducts via LC-MS to identify degradation pathways and adjust reaction conditions ().

Contradiction Analysis & Troubleshooting

Q. How to interpret contradictory biological activity data across studies?

- Methodological Answer :

- Compare assay conditions (e.g., cell lines, concentration ranges) that may affect results ( ).

- Evaluate purity differences (e.g., residual solvents or isomers) using orthogonal analytical methods ().

- Perform dose-response curves to clarify potency and efficacy trends ().

Q. Why do certain synthetic routes produce unexpected byproducts?

- Methodological Answer :

- Investigate reactant stoichiometry (e.g., excess alkylating agents leading to di-substituted piperazines, ).

- Test for moisture sensitivity in reactions involving anhydrous solvents (e.g., CH₂Cl₂ in General Procedure G, ).

- Use DFT calculations to predict reaction pathways and identify kinetic vs. thermodynamic products ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.